

Ac-DEVD-CMK TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ac-DEVD-CMK TFA**

Cat. No.: **B15564261**

[Get Quote](#)

An In-depth Guide to the Structure, Chemical Properties, and Experimental Applications of the Caspase-3 Inhibitor **Ac-DEVD-CMK TFA**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key molecular tools is paramount. **Ac-DEVD-CMK TFA** (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-chloromethyl ketone, Trifluoroacetate salt) is a potent and widely utilized inhibitor of caspase-3, a critical executioner enzyme in the apoptotic pathway. This guide provides a detailed overview of its chemical characteristics, mechanism of action, and practical applications in experimental settings.

Chemical Structure and Properties

Ac-DEVD-CMK is a synthetic tetrapeptide that mimics the cleavage site of caspase-3 substrates. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site of the caspase, leading to irreversible inhibition. The trifluoroacetate (TFA) salt form enhances its stability and solubility.

Table 1: Chemical and Physical Properties of **Ac-DEVD-CMK TFA**

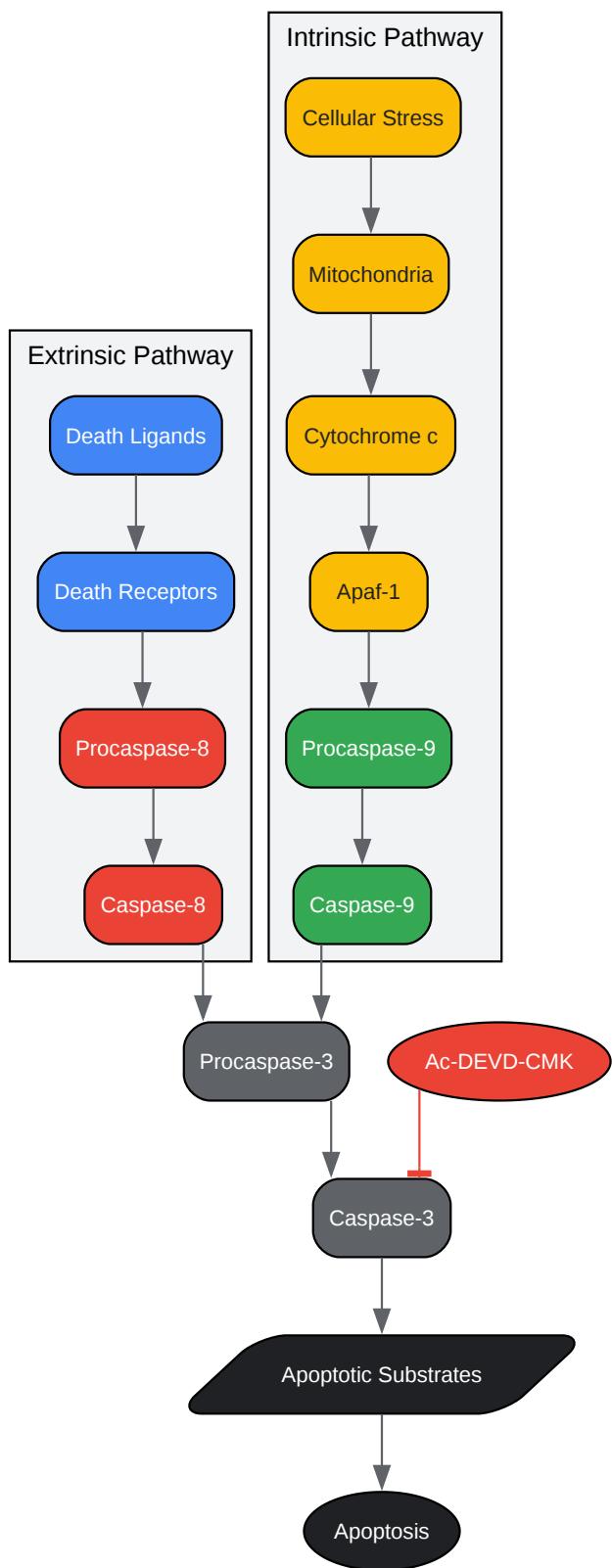
Property	Value
Formal Name	N-acetyl-L- α -aspartyl-L- α -glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide, 2,2,2-trifluoroacetate salt
Synonyms	Ac-Asp-Glu-Val-Asp-CMK, Caspase-3 Inhibitor III
Molecular Formula	C ₂₁ H ₃₁ ClN ₄ O ₁₁ · XCF ₃ COOH
Formula Weight	551.0 g/mol
Purity	≥98%
Formulation	A crystalline solid
Solubility	DMSO: 50 mg/mL
SMILES	CC(C)--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)NC(=O)C">C@HC(=O)N--INVALID-LINK--CC(O)=O.C(F)(F)C(O)=O
InChI Key	CLHNKMMUCVHOBN-URZJWRBXSA-N

Mechanism of Action: Inhibition of Apoptosis

Ac-DEVD-CMK TFA functions as a highly selective and irreversible inhibitor of caspase-3.^[1] It also exhibits inhibitory activity against other caspases, including caspase-6, -7, -8, and -10.^[2] Caspases are a family of cysteine proteases that play a central role in the execution of programmed cell death, or apoptosis.^[3]

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, with caspase-3 being a key player.^[1] Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

By binding to the active site of caspase-3, **Ac-DEVD-CMK TFA** prevents the cleavage of these substrates, thereby blocking the apoptotic cascade. This makes it an invaluable tool for studying the role of caspase-3 in various cellular processes and disease models.



[Click to download full resolution via product page](#)

Figure 1: Caspase-3 signaling pathway and the inhibitory action of Ac-DEVD-CMK.

Quantitative Data

The inhibitory potency of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC_{50}). While specific IC_{50} values for **Ac-DEVD-CMK TFA** can vary depending on the experimental conditions, the following table provides context with data for the closely related aldehyde inhibitor, Ac-DEVD-CHO.

Table 2: Inhibitory Activity of a Related Caspase-3 Inhibitor

Compound	Target Caspase	IC_{50} (pM)
Ac-DEVD-CHO	Caspase-3	140[4]

Experimental Protocols

Ac-DEVD-CMK TFA is commonly used in cell culture experiments to investigate the role of caspase-3 in apoptosis. A general protocol for a caspase-3 activity assay using a fluorogenic substrate is provided below.

Protocol: Fluorometric Caspase-3 Activity Assay

This protocol is adapted from commercially available kits and is intended as a general guideline.[1][3][5]

Materials:

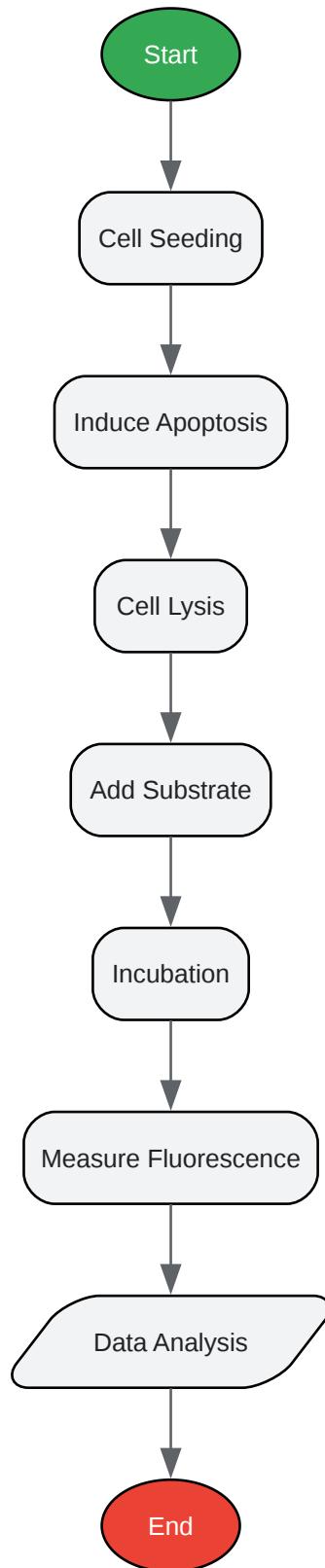
- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- **Ac-DEVD-CMK TFA** (for inhibitor control)
- Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors)
- Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
- 96-well black microplate

- Microplate fluorometer (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

- Cell Culture and Treatment:
 - Plate cells at a suitable density in a 96-well plate.
 - Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control and a vehicle control. For inhibitor studies, pre-incubate cells with **Ac-DEVD-CMK TFA** (typically 10-100 μ M) for 1-2 hours before adding the apoptotic stimulus.
- Cell Lysis:
 - For suspension cells, centrifuge the plate and discard the supernatant. For adherent cells, aspirate the media.
 - Wash the cells once with ice-cold PBS.
 - Add 50-100 μ L of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
- Caspase Activity Assay:
 - Prepare the reaction mixture by diluting the Ac-DEVD-AMC substrate in an appropriate assay buffer to the final working concentration (e.g., 50 μ M).
 - Add an equal volume of the reaction mixture to each well containing the cell lysate.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Data Acquisition and Analysis:
 - Measure the fluorescence using a microplate fluorometer.
 - Subtract the background fluorescence (from a well with lysis buffer and substrate only).

- Express caspase-3 activity as the fold-increase in fluorescence compared to the untreated control.



[Click to download full resolution via product page](#)**Figure 2:** General workflow for a caspase-3 activity assay.

Conclusion

Ac-DEVD-CMK TFA is a robust and indispensable tool for researchers studying apoptosis and other cellular processes involving caspase-3. Its high specificity and irreversible mode of action allow for the clear elucidation of caspase-3-dependent pathways. The protocols and data presented in this guide provide a solid foundation for the effective application of **Ac-DEVD-CMK TFA** in a research setting. As with any experimental tool, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. media.cellsignal.com [media.cellsignal.com]
- 2. mpbio.com [mpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ac-DEVD-CMK TFA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15564261#ac-devd-cmk-tfa-structure-and-chemical-properties\]](https://www.benchchem.com/product/b15564261#ac-devd-cmk-tfa-structure-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com